molecular formula C15H14N2O4 B14916649 Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate

Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate

Cat. No.: B14916649
M. Wt: 286.28 g/mol
InChI Key: XSPMKCGKDSKHIX-UHFFFAOYSA-N
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Description

Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate is a chemical compound with a complex structure that includes an ethyl ester group, a benzoate group, and an oxidoisonicotinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the isonicotinoyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

  • Step 1: Preparation of Ethyl 4-aminobenzoate

      Reagents: Ethanol, 4-aminobenzoic acid, sulfuric acid.

      Conditions: Reflux the mixture of ethanol and 4-aminobenzoic acid with a catalytic amount of sulfuric acid for several hours.

      Product: Ethyl 4-aminobenzoate.

  • Step 2: Formation of the Oxidoisonicotinoyl Group

      Reagents: Isonicotinic acid, hydrogen peroxide.

      Conditions: React isonicotinic acid with hydrogen peroxide under controlled temperature to form the oxidoisonicotinoyl group.

      Product: 1-oxidoisonicotinoyl group.

  • Step 3: Coupling Reaction

      Reagents: Ethyl 4-aminobenzoate, 1-oxidoisonicotinoyl group, coupling agent (e.g., EDC, DCC).

      Conditions: Mix the reagents in an appropriate solvent (e.g., dichloromethane) and stir at room temperature.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. The use of automated reactors and precise control of reaction conditions can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxidoisonicotinoyl group.

    Substitution: The ester and amino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with local anesthetic properties.

    Isonicotinic acid derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

ethyl 4-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate

InChI

InChI=1S/C15H14N2O4/c1-2-21-15(19)12-3-5-13(6-4-12)16-14(18)11-7-9-17(20)10-8-11/h3-10H,2H2,1H3,(H,16,18)

InChI Key

XSPMKCGKDSKHIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=[N+](C=C2)[O-]

Origin of Product

United States

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